molecular formula C16H14N2S B8642030 4-methylsulfanyl-2-phenyl-3H-1,5-benzodiazepine CAS No. 50850-07-2

4-methylsulfanyl-2-phenyl-3H-1,5-benzodiazepine

Cat. No. B8642030
M. Wt: 266.4 g/mol
InChI Key: ZTKLRYVOHDXCKV-UHFFFAOYSA-N
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Patent
US04123430

Procedure details

12.6 parts of 2,3-dihydro-4-phenyl-1H-1,5-benzodiazepine-2-thione is suspended in 1000 parts by volume of dry benzene. To this suspension is added 3 parts of 57% sodium hydride and the resultant mixture is stirred for about 2 hours at reflux temperature. 10 Parts of methyl iodide is then added to the reaction mixture and stirring is continued at reflux temperature overnight. The reaction mixture is then cooled to room temperature, filtered and the filtrate concentrated under reduced pressure to afford 2-methylthio-4-phenyl-3H-1,5-benzodiazepine, as an oil. This compound has the formula ##STR15##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH2:13][C:12](=[S:14])[NH:11][C:10]3[CH:15]=[CH:16][CH:17]=[CH:18][C:9]=3[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[CH3:21]I>C1C=CC=CC=1>[CH3:21][S:14][C:12]1[CH2:13][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:8][C:9]2[CH:18]=[CH:17][CH:16]=[CH:15][C:10]=2[N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=C(NC(C1)=S)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CSC=1CC(=NC2=C(N1)C=CC=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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